molecular formula C32H60N4O8 B3273304 BFCAs-1 CAS No. 585531-74-4

BFCAs-1

Cat. No. B3273304
CAS RN: 585531-74-4
M. Wt: 628.8 g/mol
InChI Key: DWYNJWTYDHZUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BFCAs-1 is a polyamine polycarboxylic bifunctional chelating agent (BFCAs) with a broad range of applications in biology, chemistry, medicine, and diagnostics .


Synthesis Analysis

Bifunctional chelating agents (BFCAs) are molecules which contain two different moieties: a strong metal chelating unit and a reactive functional group. The latter is directed to react with amines, thiols, alcohols, or other reactive molecules to form stable covalent bonds while the chelating moiety is able to strongly coordinate a metal ion . BFCAs are generally prepared through multi-step syntheses and with extensive application of protection–deprotection strategies, due to the large number of functional groups involved .


Molecular Structure Analysis

The molecular structure of BFCAs-1 is based on a polyamino polycarboxylic structure, which is efficient and widely used for chelating metal ions .


Chemical Reactions Analysis

BFCAs-1, like other BFCAs, contains a strong metal chelating unit and a reactive functional group. The reactive functional group is directed to react with amines, thiols, alcohols, or other reactive molecules to form stable covalent bonds, while the chelating moiety is able to strongly coordinate a metal ion .

Scientific Research Applications

Synthesis and Applications

Bifunctional chelating agents (BFCAs) are molecules with two distinct components: a strong metal chelating unit and a reactive functional group. This dual structure enables BFCAs to react with various molecules such as amines, thiols, and alcohols, forming stable covalent bonds. The chelating moiety strongly coordinates a metal ion, making it possible to label a molecule of interest, like an antibody or peptide, with a metal or radioactive metal ion. Polyamino polycarboxylic-based BFCAs are particularly efficient, widely used for chelating metal ions. Their metal complexes have broad applications in chemistry, biology, and medicine, including diagnostic imaging (MRI, SPECT, PET), molecular imaging, tumor therapy, and luminescent materials (Lattuada et al., 2011).

Enzymatic Preparation

Enzymatic methods have been explored for the preparation of BFCAs, due to the complex nature of their syntheses which often involve multi-step processes and extensive use of protection-deprotection strategies. Hydrolytic enzymes, with their unique chemoselectivity, have provided promising results in preparing BFCAs based on well-known ligand platforms (Minazzi et al., 2014).

Novel Derivatives and Applications

New BFCAs based on diethylenetriaminepentaacetic acid (DTPA) have been developed, where carboxylic groups are replaced with phosphonic units. These modifications aim to modulate the physico-chemical properties of the ligands and their complexes, enhancing their application in diagnostic imaging, molecular imaging, and radiotherapy for cancer (Giovenzana et al., 2014).

Hydroxy Methyl Phosphine-Based BFCAs

Hydroxymethyl phosphine compounds, a class of BFCAs, are noted for their water solubility and moderate air stability. These compounds have potential uses in catalytic and biomedical applications. For instance, site-directed biomolecules, such as receptor-avid peptides and proteins modified with these BFCAs, can serve as vehicles for specific delivery of diagnostic and therapeutic radionuclides to target cancer cells (Karra et al., 1999).

Mechanism of Action

The mechanism of action of BFCAs-1 involves its ability to chelate metal ions. This property has a broad range of applications in chemistry, biology, medicine, and diagnostic imaging (MRI, SPECT, PET) .

Safety and Hazards

The safety data sheet for BFCAs-1 suggests that it should be handled with care. It is recommended for research use only .

properties

IUPAC Name

tert-butyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H60N4O8/c1-29(2,3)41-25(37)21-33-13-15-34(22-26(38)42-30(4,5)6)17-19-36(24-28(40)44-32(10,11)12)20-18-35(16-14-33)23-27(39)43-31(7,8)9/h13-24H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYNJWTYDHZUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H60N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BFCAs-1

CAS RN

585531-74-4
Record name Tetra-tert-Butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK2QAF2ZJE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BFCAs-1
Reactant of Route 2
Reactant of Route 2
BFCAs-1
Reactant of Route 3
Reactant of Route 3
BFCAs-1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
BFCAs-1
Reactant of Route 5
Reactant of Route 5
BFCAs-1
Reactant of Route 6
Reactant of Route 6
BFCAs-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.